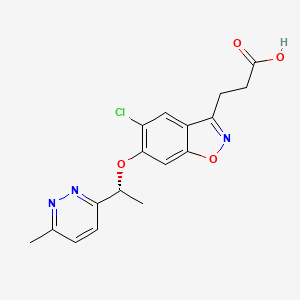
GSK 366
Overview
Description
GSK366 is a potent inhibitor of kynurenine-3-monooxygenase, an enzyme involved in the kynurenine pathway of tryptophan metabolism. This compound has shown significant potential in the treatment of various neurodegenerative diseases and inflammatory conditions .
Preparation Methods
The preparation of GSK366 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The industrial production methods for GSK366 are designed to ensure high purity and yield, although detailed synthetic routes are proprietary and not publicly disclosed .
Chemical Reactions Analysis
GSK366 undergoes various types of chemical reactions, including oxidation and hydroxylation. The compound is known to interact with NADPH-dependent flavin monooxygenases, catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine. Common reagents used in these reactions include NADPH and flavin adenine dinucleotide (FAD). The major products formed from these reactions are typically hydroxylated derivatives .
Scientific Research Applications
GSK366 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the kynurenine pathway. In biology and medicine, GSK366 has shown promise in the treatment of neurodegenerative diseases such as Huntington’s and Alzheimer’s, as well as acute pancreatitis multiple organ dysfunction syndrome. The compound’s ability to inhibit kynurenine-3-monooxygenase makes it a valuable candidate for further clinical evaluation .
Mechanism of Action
The mechanism of action of GSK366 involves the inhibition of kynurenine-3-monooxygenase. This enzyme catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine, a key step in the kynurenine pathway. By inhibiting this enzyme, GSK366 reduces the production of neurotoxic metabolites, thereby exerting its therapeutic effects. The molecular targets and pathways involved include NADPH and FAD-dependent flavin monooxygenases .
Comparison with Similar Compounds
GSK366 is unique in its potent inhibition of kynurenine-3-monooxygenase. Similar compounds include Ro 61-8048 and ®-Nepicastat hydrochloride, which also inhibit hydroxylase enzymes but with different specificities and potencies. GSK366 stands out due to its high affinity and long residence time, making it a promising candidate for clinical applications .
Properties
IUPAC Name |
3-[5-chloro-6-[(1R)-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWASLAPMFGBZQP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)[C@@H](C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
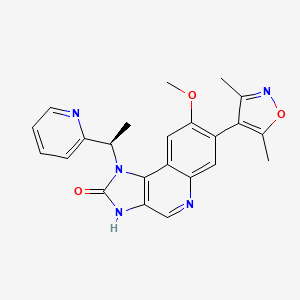
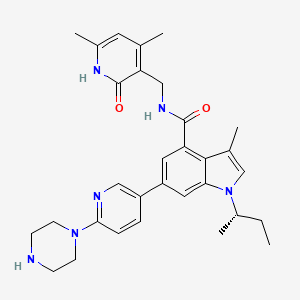

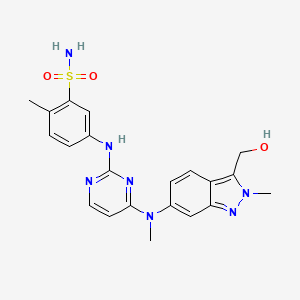
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
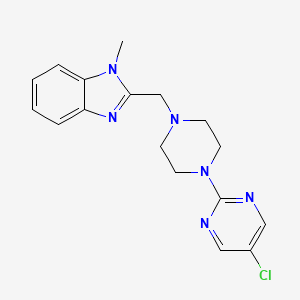
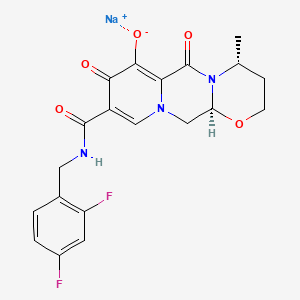

![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)

